![molecular formula C11H13Cl2NO B1486333 2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide CAS No. 40023-27-6](/img/structure/B1486333.png)
2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide
Übersicht
Beschreibung
“2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide” is a chemical compound with the CAS Number: 40023-27-6 . It has a molecular weight of 246.14 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H13Cl2NO . The molecular weight is 246.13 .
Physical and Chemical Properties Analysis
“this compound” is a powder in physical form . It is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Molecular Crystallography and Structural Analysis
- Crystal Structure and Intermolecular Interactions : The molecular structure of acetamide derivatives, including those related to 2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide, have been analyzed for their crystallography, showing specific orientations and intermolecular interactions that contribute to their properties. These studies reveal the significance of C—H⋯O hydrogen bonding in forming molecular chains and crystal packing, which is crucial for understanding the material's stability and reactivity (Saravanan et al., 2016) (Gowda et al., 2007).
Antibacterial Activity
- Potential Antibacterial Agents : Compounds containing the chlorophenyl acetamide structure have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. These compounds show moderate to good activity, highlighting their potential as antibacterial agents. QSAR studies further demonstrate the influence of substituents on antibacterial efficacy (Desai et al., 2008).
Antiviral Therapy
- Japanese Encephalitis Treatment : A novel derivative of this compound has shown significant antiviral and antiapoptotic effects against Japanese encephalitis in vitro. The compound demonstrated a decrease in viral load and increased survival in treated mice, indicating its therapeutic potential for Japanese encephalitis treatment (Ghosh et al., 2008).
Nonlinear Optical Properties
- Photonic Applications : The nonlinear optical properties of crystalline structures containing chlorophenyl acetamide moieties have been investigated, showing their suitability for photonic devices like optical switches and modulators. Theoretical studies reveal the compounds' good (hyper)polarizabilities, essential for optical applications (Castro et al., 2017).
Safety and Hazards
The safety information for “2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Biochemische Analyse
Biochemical Properties
2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound may also bind to specific receptors or proteins, altering their activity and affecting downstream signaling pathways. These interactions can lead to changes in enzyme activity, protein conformation, and overall cellular function.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, including those involved in inflammation and apoptosis . The compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins. Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, inhibiting their activity and preventing the catalysis of specific reactions . It may also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, this compound can interact with DNA or RNA, influencing the transcription and translation processes and ultimately affecting gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, potentially causing alterations in cell function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites for excretion. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects . The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production. The subcellular localization of this compound can determine its specific biological effects and mechanisms of action.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-2-10(14-11(15)7-12)8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQEEFEABQVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


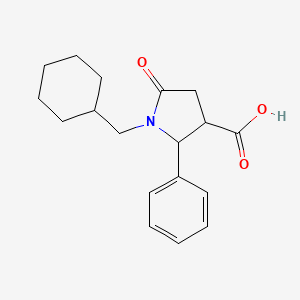

![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)
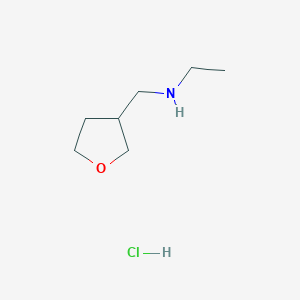
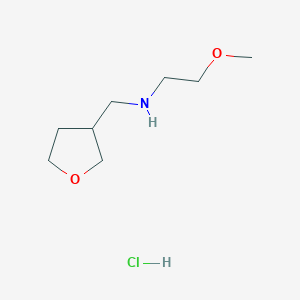
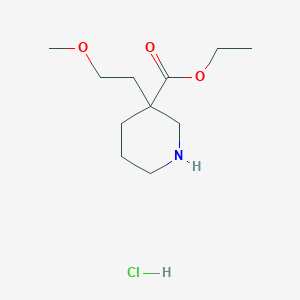
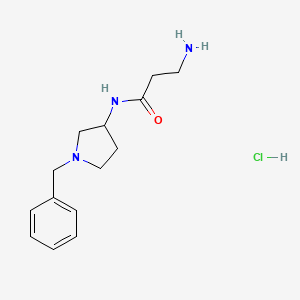
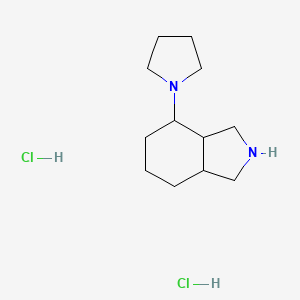

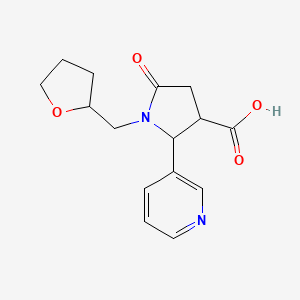

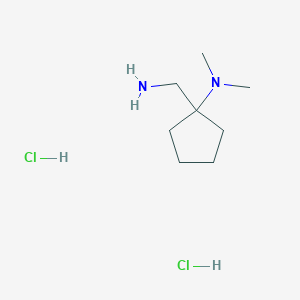
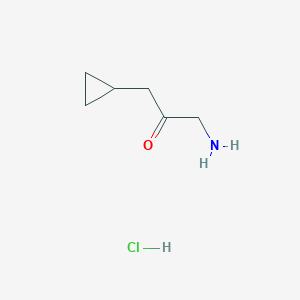
![2-Oxa-7-azaspiro[4.4]nonane-1,8-dione](/img/structure/B1486273.png)
